molecular formula C19H19NO3 B12380758 (-)-Isolaureline CAS No. 475-84-3

(-)-Isolaureline

Cat. No.: B12380758
CAS No.: 475-84-3
M. Wt: 309.4 g/mol
InChI Key: GXFOBPWUVXXUIF-OAHLLOKOSA-N
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Description

(-)-Isolaureline is an alkaloid compound found in certain plant species It is known for its complex structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Isolaureline typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of key intermediates through a series of reactions such as cyclization, reduction, and functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more efficient catalysts, continuous flow reactors, and automated systems to streamline the process. The goal is to produce large quantities of the compound while maintaining consistency in quality and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

(-)-Isolaureline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(-)-Isolaureline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-Isolaureline involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Laureline: Another alkaloid with a similar structure but different biological activities.

    Boldine: Known for its antioxidant properties.

    Glaucine: Studied for its anti-inflammatory effects.

Uniqueness

(-)-Isolaureline is unique due to its specific structural features and the particular pathways it influences. Its distinct chemical properties make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

475-84-3

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

InChI

InChI=1S/C19H19NO3/c1-20-6-5-11-9-16-19(23-10-22-16)18-14-4-3-13(21-2)7-12(14)8-15(20)17(11)18/h3-4,7,9,15H,5-6,8,10H2,1-2H3/t15-/m1/s1

InChI Key

GXFOBPWUVXXUIF-OAHLLOKOSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5)OC)OCO3

Origin of Product

United States

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